N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

Monoamine oxidase inhibition neuropharmacology enzyme kinetics

Choose this compound when maximal MAO‑A target engagement is critical. Its 4.10 nM IC₅₀ surpasses close analogs by an order of magnitude, while the defined E‑stereochemistry and terminal propargyl‑ether handle eliminate batch‑to‑batch variability in click‑labeling workflows. Ideal as a ready‑made probe for in‑situ MAO‑A imaging, affinity‑resin pull‑down, or focused SAR library expansion. The 5‑chloro substitution delivers a 12.5‑fold selectivity window over MAO‑B, reducing off‑target noise in neuronal serotonin and norepinephrine metabolism assays.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
Cat. No. B11737722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C=C(C=C1)Cl)C=NO
InChIInChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h1,3-4,6-7,13H,5H2
InChIKeyYYSACDVOGXGWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Primer for (E)-N-{[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine (CAS 400751-52-2)


The compound (E)-N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine (CAS 400751-52-2) is a synthetic, small-molecule benzaldehyde oxime ether characterized by a 5-chloro substituent and a terminal propargyl (alkyne) group. It is structurally defined by its E‑configuration and a molecular formula of C₁₀H₈ClNO₂ (MW 209.63 g/mol) . Curated in authoritative databases including ChEMBL (ID CHEMBL3415819) and BindingDB (ID BDBM50075949), this compound is principally noted as a potent inhibitor of human recombinant monoamine oxidase‑A (MAO‑A) [1].

Why (E)-N-{[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine Cannot Be Readily Replaced by Other Benzaldehyde Oximes


Benzaldehyde oximes constitute a structurally diverse family where minor variations in ring substitution profoundly affect binding kinetics, target selectivity, and biochemical utility [1]. Even a closely related analog in the ChEMBL/BindingDB dataset (BDBM50075969) exhibits an approximately 12‑fold higher IC₅₀ against human recombinant MAO‑A compared to the title compound when measured under identical assay conditions, illustrating that an assumption of equipotency among in‑class compounds leads to substantial error in biological studies [2].

Product‑Specific Quantitative Evidence Guide for (E)-N-{[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine


Head‑to‑Head MAO‑A Potency Advantage Over a Close Structural Analog

Under identical assay conditions—inhibition of human recombinant MAO‑A expressed in Sf9 cells using 5‑hydroxytryptamine as substrate, assessed via hydrogen peroxide production after 1 h—the title compound (BDBM50075949, IC₅₀ = 4.10 nM) demonstrates approximately 12‑fold greater inhibitory potency than the comparator BDBM50075969 (CHEMBL3415617, IC₅₀ = 50 nM) [1]. Both compounds share the benzaldehyde oxime scaffold, highlighting the substantial impact of substitution pattern on target engagement.

Monoamine oxidase inhibition neuropharmacology enzyme kinetics

Quantified MAO‑A Selectivity Over MAO‑B from Rat Brain Homogenates

Selectivity profiling in rat brain homogenates reveals that the title compound inhibits MAO‑A with an IC₅₀ of 80 nM, while its MAO‑B IC₅₀ is 1,000 nM, yielding a selectivity window of approximately 12.5‑fold favoring MAO‑A [1]. For comparison, the clinically used MAO‑A inhibitor clorgyline exhibits an IC₅₀ of 19.5 nM in a similar rat brain preparation, whereas moclobemide, a reversible MAO‑A inhibitor, shows an IC₅₀ of approximately 6,100 nM (6.1 μM) [2].

Monoamine oxidase selectivity chemoinformatics neuroscience tool compounds

Structural Differentiation: 5‑Chloro‑Substituted Propargyl Ether vs. Non‑Chlorinated Analogues

The title compound uniquely combines a 5‑chloro substituent with a 2‑position propargyl ether on the benzaldehyde oxime core. In contrast, the non‑chlorinated reference compound 2‑(2‑propynyloxy)benzenecarbaldehyde oxime (CAS 55241‑70‑8) lacks the chloro group and has a molecular weight of 175.18 g/mol vs. 209.63 g/mol for the target . This structural difference is critical in the context of ligand‑based drug design, where the electron‑withdrawing chloro substituent influences the acidity of the oxime –OH (predicted pKa values distinct from the des‑chloro analog) and modulates binding interactions through both steric and electronic effects [1].

Medicinal chemistry structure–activity relationship (SAR) chemical biology

Terminal Alkyne as a Click Chemistry Handle for Bioconjugation and Chemical Proteomics

The presence of a terminal propargyl (alkyne) group on the 2‑position ether enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC) without the need for additional linker synthesis . This contrasts with many approved MAO inhibitors (e.g., clorgyline, moclobemide, selegiline), which lack an intrinsic click chemistry handle . The alkyne functionality is widely exploited in activity‑based protein profiling (ABPP) and in situ target engagement studies, where a fluorescent or affinity tag is appended post‑inhibition to visualize or enrich target proteins [1].

Bioorthogonal chemistry activity‑based protein profiling (ABPP) CuAAC

Defined E‑Stereochemistry Ensures Reproducible Biological Activity

The title compound is specified as the (E)‑stereoisomer . For benzaldehyde oximes, the E/Z configuration can influence both metabolic stability and target binding geometry [1]. Unspecified or mixed‑isomer batches introduce an uncontrolled variable in biological assays. The defined E‑configuration ensures lot‑to‑lot consistency and allows proper comparison with published structure–activity relationship (SAR) data, which are also reported for the (E)‑isomer .

Stereochemistry oxime isomerism reproducibility

Validated Identity and Purity for Direct Experimental Use

Reputable vendors supply the title compound at ≥95% purity, with some offering ≥98% purity . This level of purity is suitable for direct use in biochemical and cell‑based assays without further purification. In contrast, early‑stage research compounds or in‑house syntheses may exhibit variable purity that introduces confounding factors in dose–response experiments. The availability of supporting analytical data (NMR, HPLC, or GC) from vendors further enables procurement decisions based on verified batch quality .

Compound quality control assay reproducibility chemical procurement

Best Research and Industrial Application Scenarios for (E)-N-{[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine


Neuroscience Research: MAO‑A‑Selective Inhibition in Cellular and Biochemical Assays

With a human MAO‑A IC₅₀ of 4.10 nM and a selectivity window of ~12.5‑fold over MAO‑B, this compound is suitable as a tool compound for studies of serotonin and norepinephrine metabolism in neuronal cell models. Its potency surpasses that of the closely related analog BDBM50075969 (IC₅₀ = 50 nM) by an order of magnitude under identical assay conditions, making it the preferred choice when maximal target engagement is required [1].

Chemical Biology: Activity‑Based Protein Profiling and Target Engagement Studies

The terminal alkyne on the propargyl ether enables downstream CuAAC conjugation to fluorophores, biotin, or affinity resins. This feature permits the compound to serve as a ready‑made, clickable probe for in situ labeling of MAO‑A, circumventing the need for de novo synthesis of an alkyne‑tagged inhibitor. The defined E‑stereochemistry ensures that the labeling profile reflects a single molecular species [2].

Medicinal Chemistry: SAR Exploration of Benzaldehyde Oxime Scaffolds

The simultaneous presence of the 5‑chloro substituent and the 2‑propargyl ether creates a unique chemical space for structure–activity relationship (SAR) campaigns. The compound can serve as a benchmark for evaluating the electronic contribution of the chloro group, which is absent in the des‑chloro analog (CAS 55241‑70‑8), and for developing focused libraries around the propargyl‑oxime chemotype .

Synthetic Intermediate: Agrochemical and Pharmaceutical Building Block

Benzaldehyde oximes are established intermediates in the synthesis of agrochemical and pharmaceutical active ingredients . The title compound, bearing both a reactive oxime functionality and a terminal alkyne, is particularly well‑positioned as a building block for 1,3‑dipolar cycloaddition reactions that yield isoxazole‑ or triazole‑containing products, which are prevalent scaffolds in crop protection and drug discovery programs [3].

Quote Request

Request a Quote for N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.